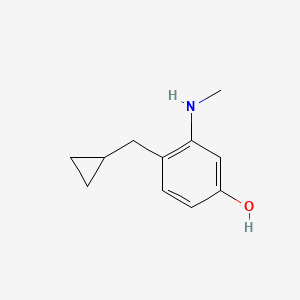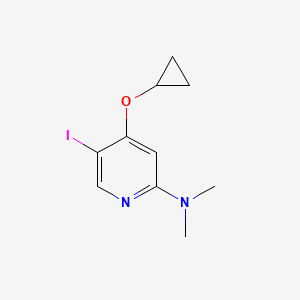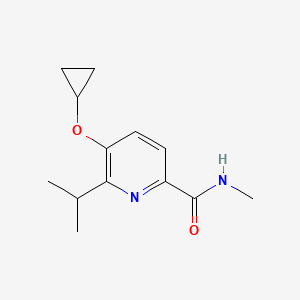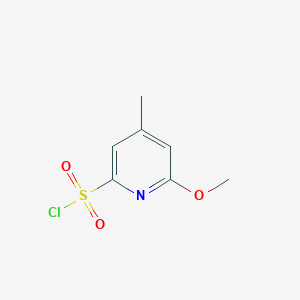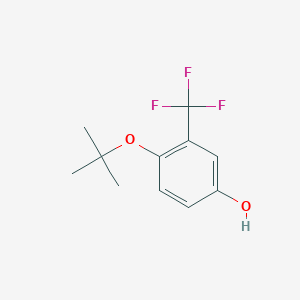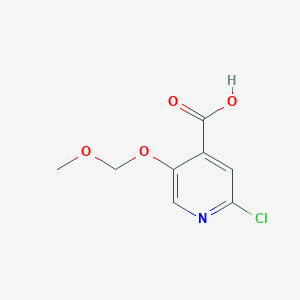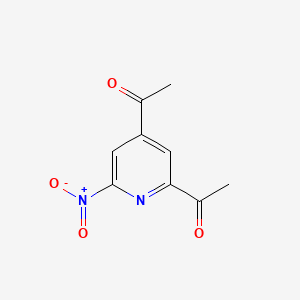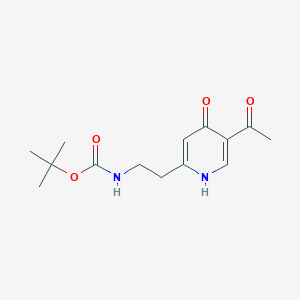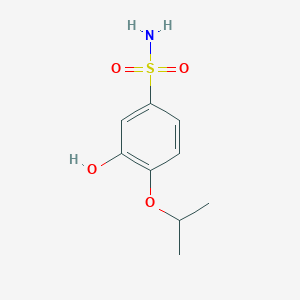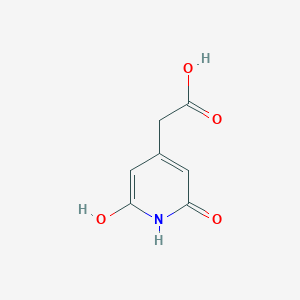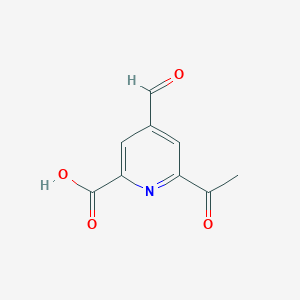
6-Acetyl-4-formylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It features functional groups such as an acetyl group, a formyl group, and a carboxylic acid group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-formylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-formylpyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Acetyl-4-carboxypyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetyl-4-formylpyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-formylpyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple biochemical reactions, potentially affecting enzyme activity, gene expression, and cellular signaling pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Formylpyridine-2-carboxylic acid: Lacks the acetyl group but shares the formyl and carboxylic acid groups.
6-Acetylpyridine-2-carboxylic acid: Lacks the formyl group but shares the acetyl and carboxylic acid groups.
4-Formylpyridine-2-carboxylic acid: Lacks the acetyl group but shares the formyl and carboxylic acid groups.
Uniqueness
6-Acetyl-4-formylpyridine-2-carboxylic acid is unique due to the presence of both acetyl and formyl groups along with the carboxylic acid group
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
6-acetyl-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-5(12)7-2-6(4-11)3-8(10-7)9(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
GVTFSAVNJTZLDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


